molecular formula C9H4BrClFN B2590314 4-Bromo-7-chloro-6-fluoroquinoline CAS No. 2168053-99-2

4-Bromo-7-chloro-6-fluoroquinoline

Cat. No.: B2590314
CAS No.: 2168053-99-2
M. Wt: 260.49
InChI Key: NQXYUQRBDBUOJR-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₄BrClFN SMILES: C1=CN=C2C=C(C(=CC2=C1Br)F)Cl InChIKey: NQXYUQRBDBUOJR-UHFFFAOYSA-N Structural Features: This quinoline derivative features a fused benzene-pyridine ring system with halogen substituents at positions 4 (bromine), 6 (fluorine), and 7 (chlorine). These substituents influence its electronic properties, steric bulk, and reactivity, making it a candidate for medicinal chemistry and materials science applications .

Properties

IUPAC Name

4-bromo-7-chloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYUQRBDBUOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168053-99-2
Record name 4-bromo-7-chloro-6-fluoroquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoroquinoline typically involves halogenation reactions. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor. For instance, starting with a 4,7-dichloroquinoline, selective fluorination and bromination can be achieved under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cyclization. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

C–H Borylation and Subsequent Functionalization

Iridium-catalyzed C–H borylation enables regioselective functionalization at the C7 position of fluoroquinoline derivatives. For 4-Bromo-7-chloro-6-fluoroquinoline, this reaction proceeds via:

  • Reagents : [Ir(OMe)COD]₂ catalyst, B₂pin₂ (bis(pinacolato)diboron).

  • Conditions : THF solvent at 80°C under nitrogen for 12–18 hours .

The resulting boronic ester intermediate undergoes further transformations:

Reaction TypeReagents/ConditionsProductYield
BrominationCuBr₂ in MeOH/H₂O at 80°C4-Bromo-7-chloro-6-fluoro-3-bromoquinoline88%
IodinationCuI in aqueous NH₄OHC7-iodinated derivative64%
Suzuki–Miyaura CouplingPd catalyst, aryl boronic acidBiaryl-substituted quinoline72–89%
Hartwig–Buchwald AminationPd catalyst, piperidineC7-aminated quinoline78%

Nucleophilic Aromatic Substitution

The electron-deficient quinoline core facilitates halogen displacement reactions:

  • Fluorine Substitution :

    • Reagents : KOH or NaOH in polar aprotic solvents (e.g., DMF).

    • Products : Hydroxy- or alkoxy-substituted quinolines .

  • Bromine/Chlorine Exchange :

    • Reagents : Grignard reagents or palladium-mediated cross-couplings.

    • Example : Reaction with arylboronic acids yields 4-aryl-7-chloro-6-fluoroquinolines .

Hydrolysis to Quinolones

Acid-catalyzed hydrolysis converts the boronic ester intermediate into a quinolone scaffold:

  • Conditions : H₂SO₄ or HCl in aqueous ethanol at reflux.

  • Product : 7-Chloro-6-fluoro-4-quinolone .

  • Yield : 68–82% depending on substituents .

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions:

  • Bromine Reduction :

    • Reagents : Pd/C with H₂ or LiAlH₄.

    • Product : 7-Chloro-6-fluoroquinoline .

  • Chlorine Reduction :

    • Reagents : Zn in acetic acid.

    • Yield : ≥70% .

Oxidation Reactions

The quinoline ring undergoes oxidation at the heterocyclic nitrogen:

  • Reagents : m-CPBA (meta-chloroperbenzoic acid).

  • Product : N-Oxide derivative, enhancing solubility and bioactivity .

Comparative Reactivity of Halogen Substituents

The reactivity order for substitution is Br > Cl > F , influenced by bond dissociation energies and electronic effects:

HalogenBond Energy (kJ/mol)Relative Reactivity
Br285High
Cl327Moderate
F484Low

This hierarchy dictates preferential functionalization at bromine sites during cross-coupling reactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without solvent .

  • Photodegradation : UV exposure leads to defluorination, forming 7-chloro-4-bromoquinoline .

This compound’s versatility in cross-coupling, substitution, and oxidation reactions makes it a critical intermediate in pharmaceutical and materials science research. Its regioselective functionalization pathways, particularly via iridium-catalyzed borylation, offer robust synthetic utility .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One of the primary applications of 4-bromo-7-chloro-6-fluoroquinoline is its role as an antimicrobial agent. Quinoline derivatives have been extensively studied for their activity against various pathogens, including resistant strains of bacteria and fungi. For instance, modifications of quinoline structures have shown promising results against Mycobacterium tuberculosis, with certain derivatives exhibiting significant inhibitory effects on both replicating and non-replicating forms of the bacteria .

Anticancer Properties
Quinoline derivatives, including this compound, are also investigated for their anticancer properties. The compound has been linked to the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is crucial in cancer immunotherapy . The ability to inhibit this enzyme can enhance the immune response against tumors, making it a valuable candidate in cancer treatment protocols.

Organic Synthesis Applications

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions. These reactions are fundamental in creating more complex molecules that can be utilized in pharmaceuticals and agrochemicals .

Dyes and OLEDs
The compound's aromatic structure makes it suitable for applications in dye synthesis for organic light-emitting diodes (OLEDs) and solar cells. The incorporation of halogen atoms enhances the electronic properties of the dyes, improving their performance in optoelectronic devices .

In a study focusing on arylated quinoline carboxylic acids, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds derived from this compound showed varying degrees of effectiveness, with specific modifications leading to enhanced activity against both replicating and non-replicating strains .

Case Study: Anticancer Efficacy

Research into the anticancer potential of quinoline derivatives has led to the development of linrodostat. This compound demonstrated significant inhibition of tumor growth in preclinical models by targeting the immune evasion mechanisms employed by cancer cells .

Mechanism of Action

Comparison with Similar Compounds

Collision Cross-Section (CCS) Data :

Adduct Predicted CCS (Ų)
[M+H]+ 143.4
[M+Na]+ 150.0
[M-H]- 144.1

These values, derived from computational models, suggest moderate molecular size and polarity, relevant for mass spectrometry-based identification .

Structural Analogs

The following table compares 4-bromo-7-chloro-6-fluoroquinoline with structurally related halogenated quinoline and cinnoline derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Differences/Notes Reference
This compound C₉H₄BrClFN Br (4), Cl (7), F (6) 276.49 Reference compound; halogen diversity
6-Bromo-7-chloroquinoline C₉H₅BrClN Br (6), Cl (7) 242.50 Lacks fluorine; lower steric hindrance
7-Bromo-4-chloro-6-methylquinoline C₁₀H₇BrClN Br (7), Cl (4), CH₃ (6) 256.53 Methyl at C6 enhances lipophilicity
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate C₁₂H₈BrClFNO₂ Br (7), Cl (4), F (6), CO₂Et (3) 348.56 Ester group enables further functionalization
7-Bromo-4-chloro-6-fluorocinnoline C₈H₃BrClFN₂ Br (7), Cl (4), F (6) 261.48 Cinnoline backbone (benzene + pyridazine)
Substituent Effects on Reactivity and Bioactivity
  • Fluorine vs. Chlorine at C7 : Evidence from chloroquine analogs suggests that 7-fluoro substitution may reduce biological activity compared to 7-chloro due to electronic and steric factors. Fluorine’s strong electron-withdrawing effect can deactivate the aromatic ring, hindering nucleophilic substitution reactions .
  • Methyl vs. Halogens (F, Cl) offer polarity and hydrogen-bonding capabilities .
  • Cinnoline vs. Quinoline Backbone: Cinnoline derivatives (e.g., 7-bromo-4-chloro-6-fluorocinnoline) exhibit distinct electronic properties due to the pyridazine ring, which may alter binding affinity in medicinal chemistry contexts .

Biological Activity

4-Bromo-7-chloro-6-fluoroquinoline is a member of the quinoline family, recognized for its significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into the compound's mechanisms, effectiveness, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrClFC_{10}H_{6}BrClF, indicating the presence of bromine, chlorine, and fluorine substituents on the quinoline ring. These halogen groups are known to enhance the compound's biological activity by influencing its electronic properties and solubility.

The primary mechanism underlying the biological activity of this compound involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria:

  • Inhibition of DNA Gyrase : The compound binds to DNA gyrase, preventing it from supercoiling DNA, which is essential for bacterial cell division. This action disrupts the replication process and ultimately leads to bacterial cell death .
  • Topoisomerase IV Interaction : Similar to its effect on gyrase, this compound inhibits topoisomerase IV, further contributing to its antibacterial efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound shows significant potency against resistant strains due to its dual mechanism of action targeting essential bacterial enzymes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit cancer cell proliferation through mechanisms similar to those observed in bacterial inhibition—by interfering with DNA replication processes within cancer cells .

Research Findings and Case Studies

Recent studies have provided insights into the effectiveness of this compound:

  • Antimicrobial Efficacy : A comparative study highlighted that the compound exhibited lower Minimum Inhibitory Concentration (MIC) values against resistant bacterial strains than traditional antibiotics .
  • Anticancer Studies : In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells Mechanism Outcome
AntimicrobialGram-positive bacteriaInhibition of DNA gyraseSignificant reduction in bacterial growth
AntimicrobialGram-negative bacteriaInhibition of topoisomerase IVEffective against resistant strains
AnticancerVarious cancer cell linesDisruption of DNA replicationReduced cell viability

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-7-chloro-6-fluoroquinoline, and how can reaction intermediates be characterized?

Methodological Answer: A common approach involves halogenation and functional group interconversion on the quinoline scaffold. For example:

Start with a fluorinated quinoline precursor and perform bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions .

Introduce chlorine at the 7-position via electrophilic substitution with Cl₂ or a chlorinating agent like SO₂Cl₂, ensuring temperature control (0–5°C) to minimize side reactions.

Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures via ¹H/¹³C NMR (key peaks: aromatic protons at δ 7.5–9.0 ppm, halogen substituent-induced deshielding) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Use deuterated DMSO or CDCl₃. Fluorine (¹⁹F NMR) and bromine isotopes may cause splitting patterns; integrate peaks to confirm substitution positions .
  • FT-IR : Look for C-F stretches (~1100–1250 cm⁻¹) and C-Br/C-Cl vibrations (~500–700 cm⁻¹) .
  • X-ray crystallography : Resolve positional ambiguities of halogens; compare bond lengths/angles with DFT-optimized structures .
  • LC-MS : Monitor purity (>95%) and detect trace byproducts (e.g., debrominated species) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Waste disposal : Collect halogenated waste separately in labeled containers. Neutralize acidic/basic residues before disposal .
  • Emergency measures : For skin contact, rinse immediately with water for 15 minutes; use activated carbon to adsorb spills .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions (e.g., variable yields in Suzuki-Miyaura couplings) may arise from:

Steric/electronic effects : The 6-fluoro group may hinder transmetalation. Use bulky ligands (e.g., SPhos) or switch to Pd/XPhos systems to enhance reactivity .

Competitive halogen reactivity : The 4-bromo substituent is more reactive than 7-chloro in Pd-mediated reactions. Prioritize selective coupling at Br using lower temperatures (50°C) .

Validation : Perform control experiments with mono-halogenated analogs to isolate reactivity trends. Use HPLC-MS to quantify side products .

Q. What computational strategies can predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and identify nucleophilic/electrophilic sites .

Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize halogen bonding interactions (C-X⋯O/N motifs) .

SAR analysis : Compare with analogs (e.g., 4-bromo-6-fluoroquinoline) to assess the impact of 7-chloro substitution on bioactivity .

Q. How can reaction conditions be optimized for introducing substituents at the 7-chloro position without degrading the quinoline core?

Methodological Answer:

Protection/deprotection : Temporarily protect the 6-fluoro group with a trimethylsilyl (TMS) moiety before chlorination .

Catalytic systems : Use CuI/1,10-phenanthroline to facilitate Ullmann-type couplings at 7-Cl while preserving the core .

Real-time monitoring : Employ in situ IR spectroscopy to track reaction progress and halt before overhalogenation occurs .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

Methodological Answer:

pH stability assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48 hours.

Analytical workflow :

  • HPLC-DAD : Quantify degradation products (e.g., hydrolyzed quinoline).
  • TGA/DSC : Assess thermal stability changes post-pH exposure .

Mechanistic insight : Correlate degradation rates with pH to identify labile bonds (e.g., C-Br hydrolysis in acidic conditions) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

Process control : Standardize reaction parameters (e.g., cooling rate during bromination, stirring speed) using automated reactors .

Quality control : Implement GC-MS headspace analysis to detect volatile impurities (e.g., residual solvents) .

DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., reagent stoichiometry, temperature) affecting yield/purity .

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